molecular formula C15H17N3O2 B2578398 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide CAS No. 1226442-03-0

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2578398
CAS No.: 1226442-03-0
M. Wt: 271.32
InChI Key: FXDUQSZLULWRBK-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Mechanism of Action

    Target of action

    1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities

    Biochemical pathways

    1,2,4-oxadiazoles may affect a variety of biochemical pathways depending on their specific targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure

    Result of action

    The molecular and cellular effects of 1,2,4-oxadiazoles can include disruption of enzyme activity, inhibition of cell growth, and induction of cell death

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-oxadiazoles

Biochemical Analysis

Biochemical Properties

They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The exact enzymes, proteins, and other biomolecules that N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide interacts with are yet to be identified.

Cellular Effects

Related 1,2,4-oxadiazole derivatives have shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide is unique due to the specific combination of the oxadiazole ring and the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-16-15(20-18-10)12-6-8-13(9-7-12)17-14(19)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDUQSZLULWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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